molecular formula C12H15NO3 B6326407 N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide CAS No. 1355061-74-3

N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide

Cat. No.: B6326407
CAS No.: 1355061-74-3
M. Wt: 221.25 g/mol
InChI Key: IRQNVIZPSYKEFZ-BQYQJAHWSA-N
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Description

N-Methoxy-3-(3-methoxyphenyl)-N-methylacrylamide is an acrylamide derivative characterized by a 3-methoxyphenyl group attached to the α,β-unsaturated carbonyl system and a substituted nitrogen bearing both methoxy and methyl groups. This structure imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(E)-N-methoxy-3-(3-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQNVIZPSYKEFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide typically involves the reaction of 3-methoxyphenyl bromide with N-methoxy-N-methyl-2-phenylacetamide in the presence of a strong base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (around -78°C) to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-methoxy-3-(3-methoxyphenyl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-3-(3-methoxyphenyl)-N-methylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acrylamide moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acrylamide derivatives are highly influenced by substituent positions and nitrogen modifications. Below is a comparative analysis of key analogues:

Compound Substituents Key Features References
N-Methoxy-3-(3-methoxyphenyl)-N-methylacrylamide 3-methoxyphenyl, N-methoxy, N-methyl Potential for electronic modulation due to dual methoxy groups; steric hindrance from N-methyl.
(2E)-N-Methoxy-3-(2-methoxyphenyl)-N-methylacrylamide 2-methoxyphenyl, N-methoxy, N-methyl Ortho-methoxy group may reduce conjugation efficiency compared to para/substituted analogues.
(E)-3-(3-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide (3a) 3-methoxyphenyl, thiourea-linked phenyl Thiourea moiety enhances hydrogen-bonding capacity; antiangiogenic potential.
(2E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide 4-hydroxy-3-methoxyphenyl, N,N-dibutyl Hydroxyl group increases polarity; dibutyl groups enhance lipophilicity. Induces G2/M arrest and apoptosis.
N-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide 3-methoxyphenyl linked to thiadiazole, 3-phenylacrylamide Thiadiazole ring introduces rigidity; potential for π-π stacking interactions.

Key Observations:

  • Substituent Position : The 3-methoxyphenyl group (meta position) in the target compound likely enhances resonance stabilization compared to 2-methoxyphenyl derivatives (e.g., ), where steric effects may dominate .
  • Nitrogen Substituents : The N-methoxy and N-methyl groups balance electron-withdrawing and steric effects, contrasting with N,N-dibutyl () or thiourea-linked () analogues, which prioritize lipophilicity or hydrogen bonding, respectively .

Physicochemical Properties

  • Solubility : The target compound’s dual methoxy groups may enhance water solubility compared to N,N-dibutyl derivatives () but reduce it relative to hydroxyl-containing analogues (e.g., 4-hydroxy-3-methoxyphenyl in ) .
  • Thermal Stability : Methoxy groups generally increase thermal stability, as seen in poly(N-isopropyl,N-methylacrylamide) copolymers (), though backbone rigidity varies with substituents .

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